![molecular formula C5H11ClN4O B1382657 3-[(二甲氨基)甲基]-1,2,4-噁二唑-5-胺盐酸盐 CAS No. 1987045-85-1](/img/structure/B1382657.png)
3-[(二甲氨基)甲基]-1,2,4-噁二唑-5-胺盐酸盐
描述
3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride: is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to an oxadiazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
科学研究应用
3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
It is known that 1,2,4-oxadiazoles, a class of compounds to which this molecule belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that the compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition .
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that the compound may inhibit the growth or activity of infectious agents .
生化分析
Biochemical Properties
3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The binding of 3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride to these enzymes can lead to changes in their activity, affecting the overall metabolic pathways in which they are involved .
Cellular Effects
The effects of 3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, 3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .
Molecular Mechanism
At the molecular level, 3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby preventing substrate binding and subsequent catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride in laboratory settings are critical for its long-term use in experiments. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation can be accelerated by exposure to extreme pH, temperature, or light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride can lead to cumulative changes in cellular processes .
Dosage Effects in Animal Models
The effects of 3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride vary with different dosages in animal models. At low doses, this compound can exert beneficial effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential organ damage. Threshold effects have been identified, indicating that there is a dosage range within which the compound is effective without being harmful .
Metabolic Pathways
3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in its metabolism .
Transport and Distribution
The transport and distribution of 3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can affect its interactions with biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the oxadiazole intermediate with dimethylamine in the presence of a suitable base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride may involve continuous flow processes to enhance yield and purity. Key considerations include:
Optimized Reaction Conditions: Temperature, pressure, and pH are carefully controlled to maximize the efficiency of each step.
Purification: Techniques such as crystallization, filtration, and recrystallization are employed to obtain the pure hydrochloride salt.
Scalability: The process is designed to be scalable, ensuring consistent quality and supply for commercial applications.
化学反应分析
Types of Reactions
3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxadiazole oxides.
Reduction Products: Amines.
Substitution Products: Various substituted oxadiazoles.
相似化合物的比较
Similar Compounds
3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine: The free base form without the hydrochloride salt.
3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-amine: A similar compound with a methylamino group instead of a dimethylamino group.
1,2,4-Oxadiazol-5-amine: The parent compound without the dimethylamino group.
Uniqueness
3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride is unique due to its enhanced solubility and stability provided by the hydrochloride salt form. This makes it more suitable for aqueous applications and increases its versatility in various research and industrial contexts.
属性
IUPAC Name |
3-[(dimethylamino)methyl]-1,2,4-oxadiazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.ClH/c1-9(2)3-4-7-5(6)10-8-4;/h3H2,1-2H3,(H2,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKSIVIEVUCAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC(=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




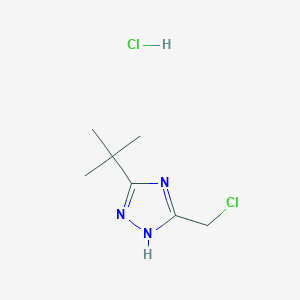
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride](/img/structure/B1382582.png)
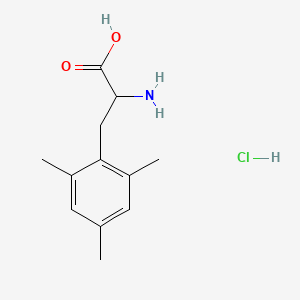
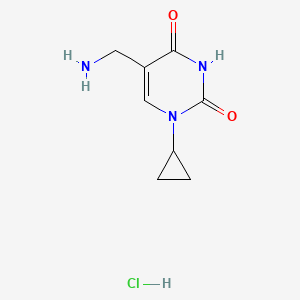


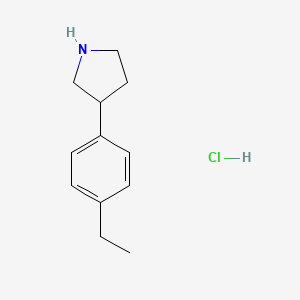
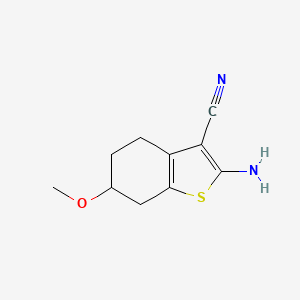
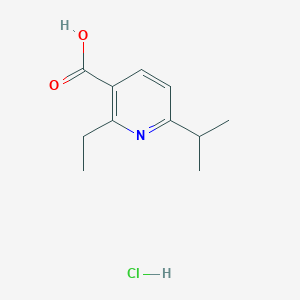

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382594.png)

